

# CD200: An Immunological Checkpoint Molecule - A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CD 200

Cat. No.: B1176679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The cluster of differentiation 200 (CD200) and its receptor (CD200R) constitute a critical immunological checkpoint axis that plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation.[1] In the context of oncology, the CD200-CD200R pathway has emerged as a significant mechanism of tumor immune evasion across a spectrum of hematological malignancies and solid tumors.[2][3] Upregulation of CD200 on cancer cells leads to the suppression of anti-tumor immune responses through the engagement of CD200R on myeloid and lymphoid cells.[4][5] This technical guide provides an in-depth overview of the CD200-CD200R signaling axis, its role in cancer immunology, and methodologies for its investigation. Quantitative data on receptor-ligand interactions and cellular expression are presented, alongside detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and therapeutic development in this promising area of immuno-oncology.

## Molecular Characteristics of the CD200-CD200R Axis

CD200, also known as OX-2, is a type I transmembrane glycoprotein belonging to the immunoglobulin (Ig) superfamily.[3] It consists of two extracellular Ig-like domains (a V-type and

a C2-type), a transmembrane domain, and a short cytoplasmic tail that lacks intrinsic signaling motifs.[6][7] The human CD200 gene is located on chromosome 3q12-13.[1]

The receptor for CD200, CD200R, is also a type I transmembrane glycoprotein and a member of the Ig superfamily, sharing structural homology with CD200.[6][8] Unlike the broadly expressed CD200, CD200R expression is primarily restricted to hematopoietic cells, particularly of the myeloid lineage, including macrophages, dendritic cells, mast cells, and granulocytes.[1][9] It is also found on some T cell and B cell subsets, as well as natural killer (NK) cells.[1][2] The cytoplasmic tail of CD200R contains signaling motifs crucial for its inhibitory function.[6]

## CD200-CD200R Interaction and Binding Affinity

The interaction between the N-terminal Ig-like domain of CD200 and CD200R initiates the downstream signaling cascade.[10] This interaction is characterized by a relatively low binding affinity, which is typical for transient cell-cell interactions within the immune system.

| Interaction                                     | Reported Kd (Dissociation Constant) | Method                              |
|-------------------------------------------------|-------------------------------------|-------------------------------------|
| Rat CD200 - Rat CD200R                          | ~2.5 $\mu$ M                        | Surface Plasmon Resonance (BIAcore) |
| Mouse CD200 - Mouse CD200R                      | ~4 $\mu$ M - 7 $\mu$ M              | Surface Plasmon Resonance (BIAcore) |
| Human CD200 - Human CD200R                      | ~0.5 $\mu$ M                        | Not specified                       |
| Human Herpesvirus-8 (HHV-8) K14 - Human CD200R1 | ~0.5 $\mu$ M                        | Not specified                       |

Table 1: Reported binding affinities for the CD200-CD200R interaction. Data compiled from multiple sources.[2][6][11]

## The CD200-CD200R Signaling Pathway

Engagement of CD200R by CD200 triggers an inhibitory signaling cascade within the CD200R-expressing cell. Unlike many other inhibitory receptors, the cytoplasmic tail of CD200R lacks a classical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, upon ligand binding, tyrosine residues within the cytoplasmic domain, particularly within an NPxY motif, become phosphorylated by Src family kinases.[12]

This phosphorylation event leads to the recruitment of the adaptor proteins Downstream of Tyrosine Kinase 1 (Dok1) and Dok2. Dok2, in particular, plays a crucial role by subsequently recruiting Ras GTPase-activating protein (RasGAP).[13] The formation of this signaling complex results in the inhibition of the Ras-MAPK pathway, leading to the suppression of downstream effector functions such as cytokine production and cellular activation.[13][14]



[Click to download full resolution via product page](#)

Caption: CD200-CD200R Signaling Pathway.

## Role of CD200 in Cancer Immunology

The overexpression of CD200 has been documented in a wide array of malignancies, where it contributes to an immunosuppressive tumor microenvironment (TME).[2][3] By engaging CD200R on tumor-infiltrating myeloid cells, tumor-expressed CD200 can inhibit the anti-cancer functions of these key immune players.

## Expression of CD200 and CD200R in Cancer

The expression of CD200 and its receptor varies across different cancer types and within the tumor microenvironment.

| Cancer Type                                      | CD200 Tumor Positivity (%) | CD200R Expression on Immune Cells (%) |
|--------------------------------------------------|----------------------------|---------------------------------------|
| Non-Small Cell Lung Cancer (NSCLC)               | 29.7                       | 25.0                                  |
| Lung Large Cell Neuroendocrine Carcinoma (LCNEC) | 33.3                       | 41.3                                  |
| Chronic Lymphocytic Leukemia (CLL)               | High                       | Variable                              |
| Acute Myeloid Leukemia (AML)                     | High                       | Variable                              |
| Multiple Myeloma (MM)                            | High                       | Variable                              |

Table 2: Expression of CD200 and CD200R in selected cancers. Data compiled from multiple sources.[1][4]

## Mechanisms of Immune Suppression

The pro-tumorigenic effects of the CD200-CD200R axis are multifaceted and include:

- **Suppression of Macrophage and Dendritic Cell Function:** Inhibition of antigen presentation and production of pro-inflammatory cytokines.[2]

- Inhibition of Natural Killer (NK) Cell Activity: Direct suppression of NK cell-mediated cytotoxicity.[4]
- Expansion of Regulatory T cells (Tregs): Promotion of an immunosuppressive T cell phenotype.[4]
- Polarization of Macrophages: Driving macrophages towards an M2 (pro-tumor) phenotype.

## Therapeutic Targeting of the CD200-CD200R Axis

Given its role in tumor immune evasion, the CD200-CD200R pathway represents a promising target for cancer immunotherapy. The primary strategy involves the use of monoclonal antibodies to block the interaction between CD200 and CD200R, thereby "releasing the brakes" on the anti-tumor immune response.

Samalizumab is a humanized monoclonal antibody that targets CD200. Clinical trials have investigated its safety and efficacy in patients with chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).

| Clinical Trial (Samalizumab)       | Key Findings                                                                           |
|------------------------------------|----------------------------------------------------------------------------------------|
| Phase I (NCT0064739) in CLL and MM | Good safety profile.[9][15]                                                            |
|                                    | Decreased tumor burden observed in a majority of CLL patients.[9][15]                  |
|                                    | One durable partial response and 16 patients with stable disease in the CLL cohort.[9] |
|                                    | Dose-dependent decrease in CD200 expression on CLL cells.[15]                          |

Table 3: Summary of key findings from a clinical trial of samalizumab.

## Experimental Protocols

### Flow Cytometry for CD200 and CD200R Expression Analysis

This protocol outlines the steps for staining cell surface CD200 and CD200R for analysis by flow cytometry.

#### Materials:

- Phosphate-buffered saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc-blocking reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated anti-human CD200 antibody (e.g., clone OX104)
- Fluorochrome-conjugated anti-human CD200R antibody (e.g., clone OX108)
- Isotype control antibodies
- Viability dye (e.g., 7-AAD or propidium iodide)
- FACS tubes

#### Procedure:

- Cell Preparation:
  - For cell lines, harvest cells and wash once with PBS.
  - For peripheral blood mononuclear cells (PBMCs), isolate via density gradient centrifugation (e.g., Ficoll-Paque).
  - Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of  $1 \times 10^7$  cells/mL.
- Fc Receptor Blocking:
  - Aliquot 100  $\mu$ L of cell suspension ( $1 \times 10^6$  cells) into FACS tubes.
  - Add Fc-blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.

- Antibody Staining:
  - Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD200, anti-CD200R, or isotype control antibodies to the respective tubes.
  - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing:
  - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
  - Discard the supernatant. Repeat the wash step.
- Final Resuspension and Analysis:
  - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
  - Add a viability dye just before analysis.
  - Acquire data on a flow cytometer.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Flow Cytometry.

## In Vivo CD200 Blockade Tumor Model

This protocol describes a general workflow for evaluating the efficacy of CD200 blockade in a murine tumor model.

### Materials:

- Tumor cells expressing CD200 (e.g., B16-CD200 melanoma)
- Syngeneic mice (e.g., C57BL/6)
- Anti-CD200 blocking antibody (or isotype control)
- Calipers for tumor measurement
- Sterile PBS

### Procedure:

- Tumor Cell Implantation:
  - Subcutaneously inject a defined number of tumor cells (e.g.,  $1 \times 10^5$  to  $1 \times 10^6$ ) into the flank of each mouse.
- Treatment Administration:
  - Once tumors are palpable or reach a predetermined size, randomize mice into treatment and control groups.
  - Administer the anti-CD200 blocking antibody or isotype control antibody via intraperitoneal or intravenous injection at a specified dose and schedule (e.g., 100-200  $\mu\text{g}$  per mouse, 2-3 times per week).
- Tumor Growth Monitoring:
  - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,  $\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$ ).
- Endpoint Analysis:

- Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
- Excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).



[Click to download full resolution via product page](#)

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. mdpi.com [mdpi.com]
- 2. Is The CD200/CD200 Receptor Interaction More Than Just a Myeloid Cell Inhibitory Signal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of CD200 and CD200R Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of samalizumab in chronic lymphocytic leukemia and multiple myeloma: blockade of the immune checkpoint CD200 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD200 and CD200R Expression on Peripheral Blood Lymphocytes and Serum CD200 Concentration as a New Marker of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of CD200/CD200 Receptor Family and Implications for Topology, Regulation, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Frontiers | CD200-CD200R Interaction: An Important Regulator After Stroke [frontiersin.org]
- 15. Phase I study of samalizumab in chronic lymphocytic leukemia and multiple myeloma: blockade of the immune checkpoint CD200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CD200: An Immunological Checkpoint Molecule - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176679#cd200-as-an-immunological-checkpoint-molecule]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)